molecular formula C7H11NO2 B1297002 2-Oxocyclohexanecarboxamide CAS No. 22945-27-3

2-Oxocyclohexanecarboxamide

Cat. No. B1297002
CAS RN: 22945-27-3
M. Wt: 141.17 g/mol
InChI Key: VEJFDOHDNHTOHW-UHFFFAOYSA-N
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Patent
US04139710

Procedure details

The pH of the 4-chloro-2-fluorophenylhydrazine hydrochloride slurry was adjusted to 3.8-4.0 and the temperature was raised to 90°-95°. To this mixture was added an aqueous solution (preheated to 90°-95°) of 1118 parts of cyclohexanone-2-carboxamide prepared as previously described. The resulting mixture was heated for 1-2 hr at 90°-95° during which time the product precipitated from solution. The product was isolated by filtration, washed by digestion with toluene and air-dried to give 1771 parts of an indazolone, an off-white solid mp 179-182 which was 2-(4-chloro-2-fluorophenyl)-1,2,4,5,6,7-hexahydro-3H-indazol-3-one.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[C:5](F)[CH:4]=1.C1CC(C(N)=O)[C:15](=[O:16])CC1>>[N:9]1[C:6]2[C:5](=[CH:4][CH:3]=[CH:8][CH:7]=2)[C:15](=[O:16])[N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1=CC(=C(C=C1)NN)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCC(=O)C(C1)C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to 90°-95°
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated for 1-2 hr at 90°-95° during which time the product
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
precipitated from solution
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed by digestion with toluene
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
N1=NC(C2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.